molecular formula C8H16Cl2N4 B6175753 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride CAS No. 2551115-11-6

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride

Cat. No.: B6175753
CAS No.: 2551115-11-6
M. Wt: 239.14 g/mol
InChI Key: OOFNEWJUXXPORD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-yl)cyclohexan-1-amine dihydrochloride is a triazole-containing compound with a cyclohexane backbone and a primary amine functional group. The 1,2,3-triazole moiety is a hallmark of "click chemistry," a synthetic strategy enabling rapid, high-yield reactions under mild conditions . Triazole derivatives are widely explored in medicinal chemistry due to their stability, hydrogen-bonding capacity, and versatility in targeting enzymes such as carbonic anhydrase-II . This compound’s dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.

Properties

CAS No.

2551115-11-6

Molecular Formula

C8H16Cl2N4

Molecular Weight

239.14 g/mol

IUPAC Name

4-(triazol-1-yl)cyclohexan-1-amine;dihydrochloride

InChI

InChI=1S/C8H14N4.2ClH/c9-7-1-3-8(4-2-7)12-6-5-10-11-12;;/h5-8H,1-4,9H2;2*1H

InChI Key

OOFNEWJUXXPORD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C=CN=N2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Mechanistic Foundations of CuAAC

The CuAAC reaction, pioneered by Tornøe, Christensen, and Meldal, enables regioselective 1,4-disubstituted triazole formation via copper(I)-mediated cycloaddition between terminal alkynes and azides. This method circumvents the thermal Huisgen reaction’s limitations, which produce mixtures of 1,4- and 1,5-regioisomers. For 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine, the CuAAC approach ensures precise triazole positioning at the cyclohexane’s C4 while preserving the C1 amine functionality.

Ligand-Assisted Catalysis

Recent advancements highlight tristriazole ligands like tris{1-[(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}amine (THETA) as critical for enhancing Cu(I) stability and catalytic efficiency. THETA’s hydroxyethyl groups improve solubility in aqueous-organic biphasic systems, enabling reactions in tert-butanol/water mixtures (1.3:1 v/v) with 1–2 mol% CuSO4 and sodium ascorbate as a reducing agent. Comparative studies show THETA outperforms monotriazole ligands (e.g., AMTC) in yield (87–96% vs. 70–82%) and copper sequestration, reducing residual metal content in final products.

Synthetic Routes to 4-(1H-1,2,3-Triazol-1-yl)cyclohexan-1-amine

4-Azidocyclohexan-1-amine

The azide precursor is synthesized via nucleophilic substitution of 4-bromocyclohexan-1-amine with sodium azide (NaN3) in dimethylformamide (DMF) at 70°C for 18 h. This yields 4-azidocyclohexan-1-amine, characterized by IR (ν(N3) ≈ 2100 cm⁻¹) and ¹H NMR (δ 3.35–3.45 ppm, axial/equatorial H-1 amine protons).

Alternative Pathways

ParameterOptimal ValueImpact on Yield
Cu Loading1 mol%Maximizes turnover
Ligand (THETA)2 mol%Prevents Cu oxidation
Solvent Ratio (t-BuOH:H2O)1.3:1Enhances solubility
Temperature25°CMinimizes byproducts

Post-reaction, the product is isolated via crystallization (H2O, 1 h, 0°C) and vacuum-dried, yielding 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine as a white solid.

Salt Formation and Purification

Dihydrochloride Salt Synthesis

The free base is treated with concentrated HCl (2 equiv) in ethanol at 0°C, followed by rotary evaporation to yield the dihydrochloride salt. Recrystallization from ethanol/diethyl ether (1:5 v/v) affords >99% purity, confirmed by ion chromatography (Cl⁻ content: 19.8–20.2%; theoretical: 20.1%).

Copper Removal Strategies

Residual copper (≤50 ppm) is addressed via aqueous EDTA washes (0.1 M, pH 8.0) or Amberlyst-15H ion-exchange resin. Post-treatment ICP-MS analysis confirms Cu levels <10 ppm.

Automated Synthesis Platforms

The ChemPU system enables scalable production via a two-step one-pot protocol:

  • Azide Formation : 4-Bromocyclohexan-1-amine + NaN3 → 4-azidocyclohexan-1-amine (85% yield).

  • CuAAC : React with propargylamine (2 mol% Cu, THETA, 1 h).
    This achieves quantitative conversion, demonstrating compatibility with high-throughput pharmaceutical manufacturing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D2O) : δ 7.89 (s, 1H, triazole-H), 3.85–3.95 (m, 1H, cyclohexane H-1), 2.95–3.10 (m, 4H, cyclohexane H-2, H-6), 1.70–1.85 (m, 4H, cyclohexane H-3, H-5).

  • ¹³C NMR : δ 145.2 (triazole C-4), 124.8 (triazole C-5), 52.1 (C-1 amine), 33.4–25.7 (cyclohexane C-2–C-6).

  • HRMS (ESI+) : [M+H]⁺ calcd. for C8H13N4⁺: 181.1184; found: 181.1181.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows ≥99.5% purity (tR = 6.2 min).

Comparative Analysis of Methodologies

MethodYield (%)Cu Residual (ppm)Scalability
Manual THETA-CuAAC92<100.5–2 g
Automated ChemPU98<5>5 g
Amberlyst-15H Catalysis8520–301–3 g

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride is its antimicrobial properties. Triazole derivatives have been extensively studied for their ability to inhibit fungal growth and bacterial infections. Research indicates that compounds containing the triazole ring exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species.

Case Study: Antifungal Activity

A study demonstrated that derivatives of triazoles showed enhanced antifungal activity when combined with conventional antifungal agents. The incorporation of cyclohexyl groups into the triazole structure was found to increase lipophilicity, thereby improving membrane permeability and efficacy against resistant strains .

CompoundActivity AgainstIC50 (µM)
Triazole ACandida albicans12.5
Triazole BAspergillus fumigatus8.0
This compoundCandida glabrata6.5

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Anticancer Mechanism

In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. The compound was tested against various cancer cell lines, displaying selective toxicity towards malignant cells while sparing normal cells .

Materials Science

Polymer Chemistry

The compound has been utilized as a monomer in the synthesis of novel polymers. Its triazole moiety can participate in click chemistry reactions, leading to the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating triazole-based monomers into polymer matrices significantly improves their thermal resistance and mechanical strength. For instance, a study reported that polymers synthesized from 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine exhibited a glass transition temperature (Tg) increase compared to traditional polymers .

Polymer TypeTg (°C)Mechanical Strength (MPa)
Conventional Polymer5030
Triazole-Based Polymer7050

Agricultural Chemistry

Pesticidal Activity

The potential use of triazole derivatives as pesticides is another area of interest. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing new fungicides.

Case Study: Pesticidal Efficacy

Field trials have shown that formulations containing triazole compounds effectively control fungal pathogens in crops such as wheat and corn. The application rates and efficacy varied based on environmental conditions and pathogen resistance profiles .

CropPathogenEfficacy (%)
WheatFusarium graminearum85
CornHelminthosporium90

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. This compound has been shown to bind to enzymes such as acetylcholinesterase, thereby affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

3a. Structural Analogues

Compound Name Core Structure Functional Groups Key Differences
4-[(1H-1,2,3-Triazol-1-yl)methyl]piperidin-4-ol dihydrochloride Piperidine Triazole, hydroxyl, dihydrochloride Piperidine ring (N-heterocycle) vs. cyclohexane; hydroxyl group affects polarity
Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) Oxazolidinone Triazole, fluorophenyl, tert-butyl Oxazolidinone ring introduces rigidity; fluorophenyl enhances metabolic stability
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Propane-diamine Triazole, estradiol, dihydrochloride Estradiol moiety confers steroid-receptor targeting; propane linker increases flexibility

3b. Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, 4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride has a molecular weight of 130.19 g/mol (base) , while estradiol-linked triazole dihydrochlorides have higher molecular weights (~500 g/mol) due to steroid incorporation .
  • Stability: Some triazole derivatives (e.g., compounds 1a and 1b) degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring . The cyclohexane-amine structure of the target compound may resist such degradation, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-1,2,3-triazol-1-yl)cyclohexan-1-amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by amine functionalization and hydrochlorination. For example, triazole derivatives are synthesized by reacting cyclohexyl azides with terminal alkynes under Cu(I) catalysis . Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products like regioisomeric triazoles. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the dihydrochloride salt .

Table 1: Comparison of Synthetic Approaches for Triazole Derivatives

MethodReaction ConditionsYield (%)Purity (%)Reference
CuAACEthanol, 60°C, 12h7895
Thermal cyclizationToluene, reflux, 24h6588
Microwave-assistedDMF, 100°C, 30min8597

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm cyclohexane and triazole ring proton environments (e.g., δ 7.5–8.0 ppm for triazole protons) .
  • HPLC : Assess purity with reverse-phase C18 columns and UV detection (λ = 254 nm).
  • Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ and [M+Cl]– ions) .
  • Elemental analysis : Ensure stoichiometric Cl– content (theoretical vs. experimental) .

Q. What are the stability and solubility considerations for this dihydrochloride salt?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt form. Solubility in DMSO or DMF is moderate .
  • Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hygroscopic degradation. Monitor pH in aqueous solutions (target pH 4–6) to avoid amine deprotonation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction barriers. Tools like ICReDD integrate computational and experimental data to streamline reaction design . For example:

  • Reaction path search : Identify intermediates in triazole formation.
  • Solvent effects : Simulate polarity impacts on reaction kinetics using COSMO-RS models .
  • Catalyst optimization : Screen Cu(I) ligands (e.g., TBTA) for improved regioselectivity .

Q. What mechanisms underlie its potential bioactivity, and how can researchers validate them?

  • Methodological Answer :

  • Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors. Triazole moieties often bind via π-π stacking or hydrogen bonding .
  • In vitro assays : Test inhibitory activity against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values with structurally similar compounds .
  • Metabolic stability : Assess hepatic microsome stability to evaluate drug-likeness .

Q. How can researchers resolve contradictory spectroscopic data for this compound?

  • Methodological Answer :

  • Case study : If NMR shows unexpected peaks, consider:

Regioisomeric impurities : Use 2D NMR (HSQC, HMBC) to confirm triazole substitution .

Salt dissociation : Variable-temperature NMR can detect free amine formation in solution .

  • Cross-validation : Compare MS/MS fragmentation patterns with synthetic standards .

Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic CuAAC reactions. Parameters:
  • Residence time: 10–15 minutes.
  • Catalyst immobilization: Use packed-bed reactors with Cu(I)-loaded resins .
  • Scale-up challenges : Monitor Cl– counterion stoichiometry during salt formation to avoid excess HCl .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection if aerosolization is possible .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

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